molecular formula C8H6FNO4 B14034534 2-Fluoro-5-methyl-4-nitrobenzoic acid

2-Fluoro-5-methyl-4-nitrobenzoic acid

Cat. No.: B14034534
M. Wt: 199.14 g/mol
InChI Key: KBNRHYFDGMOPPU-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-nitrobenzoic acid is an aromatic compound characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methyl-4-nitrobenzoic acid typically involves the nitration of 2-Fluoro-5-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-5-methyl-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group can influence the compound’s reactivity and binding affinity, while the fluorine atom can enhance metabolic stability and bioavailability .

Comparison with Similar Compounds

Comparison: 2-Fluoro-5-methyl-4-nitrobenzoic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both a fluorine atom and a nitro group can enhance its reactivity and potential biological activity compared to similar compounds that lack one of these groups .

Properties

Molecular Formula

C8H6FNO4

Molecular Weight

199.14 g/mol

IUPAC Name

2-fluoro-5-methyl-4-nitrobenzoic acid

InChI

InChI=1S/C8H6FNO4/c1-4-2-5(8(11)12)6(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

KBNRHYFDGMOPPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)O

Origin of Product

United States

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